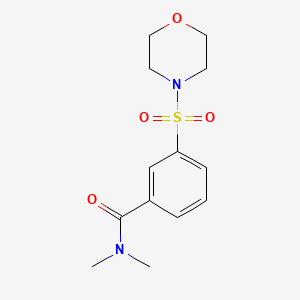
N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. DMSB has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the kinase. CK2 is involved in the phosphorylation of several proteins that are involved in cell proliferation, differentiation, and survival. Inhibition of CK2 by N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide leads to the downregulation of these signaling pathways and the induction of apoptosis in cancer cells. N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits CK2 activity, leading to the downregulation of several signaling pathways involved in cell proliferation, differentiation, and survival. N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide also inhibits the activity of NF-κB, leading to the reduction of pro-inflammatory cytokine production. In addition, N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to protect neurons from oxidative stress-induced damage, suggesting potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. In addition, N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
Orientations Futures
For research on N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide include studying its therapeutic potential in cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research for its potent inhibitory effect on CK2. CK2 is a serine/threonine protein kinase that is overexpressed in several types of cancer and is involved in the regulation of various signaling pathways. N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N,N-dimethyl-3-(4-morpholinylsulfonyl)benzamide has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and protect neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(2)13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZAPBZVXKCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463586.png)
![N-(1-ethylpropyl)-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463589.png)
![N-(2-chloro-4-methylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463594.png)
![4-{[methyl(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4463603.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4463607.png)
![N-[1-(2,4-dimethylphenyl)propyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463612.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4463614.png)
![4-(1H-imidazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4463626.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4463634.png)
![N-ethyl-N-({6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine](/img/structure/B4463641.png)
![3-({2-[(4-methoxybenzyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4463643.png)

![2-methyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4463667.png)
![1-(4-fluorobenzyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4463683.png)